molecular formula C8H6F4N2O B3039225 3-Fluoro-5-(trifluoromethyl)phenylurea CAS No. 1000588-76-0

3-Fluoro-5-(trifluoromethyl)phenylurea

Cat. No. B3039225
CAS RN: 1000588-76-0
M. Wt: 222.14 g/mol
InChI Key: PXTBMIPPRBHALF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)phenylurea is a chemical compound with the molecular formula C8H4F4N2O. It is commonly used in scientific research applications due to its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylurea involves the formation of a covalent bond between the compound and the target enzyme or protein. This bond inhibits the activity of the enzyme or protein, leading to a decrease in its physiological function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(trifluoromethyl)phenylurea vary depending on the specific enzyme or protein being targeted. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of urease can lead to a decrease in the breakdown of urea, which is important for the elimination of nitrogenous waste products from the body.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Fluoro-5-(trifluoromethyl)phenylurea in lab experiments is its high potency and specificity for certain enzymes and proteins. This allows for precise control over the target pathway being studied. However, one limitation is that the compound may have off-target effects on other enzymes or proteins, leading to potential complications in data interpretation.

Future Directions

There are several potential future directions for research involving 3-Fluoro-5-(trifluoromethyl)phenylurea. One area of interest is the development of more potent and selective inhibitors for specific enzymes and proteins. Another area of interest is the use of the compound as a tool for studying protein-ligand interactions in drug discovery. Additionally, the compound may have potential therapeutic applications in the treatment of certain diseases, such as cancer and bacterial infections.
Conclusion
In conclusion, 3-Fluoro-5-(trifluoromethyl)phenylurea is a valuable tool for studying the mechanism of action of various enzymes and proteins. Its high potency and specificity make it a useful compound for precise control over the target pathway being studied. However, its potential off-target effects on other enzymes or proteins should be taken into consideration when interpreting data. There are several potential future directions for research involving 3-Fluoro-5-(trifluoromethyl)phenylurea, including the development of more potent and selective inhibitors and potential therapeutic applications.

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)phenylurea is commonly used in scientific research as a tool for studying the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and urease. Additionally, it has been used as a fluorescent probe for studying protein-ligand interactions.

properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTBMIPPRBHALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=O)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)phenylurea

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to 1-(4-fluoro-3-(trifluoromethyl)phenyl)urea (intermediate 42), using 5-fluoro-3-(trifluoromethyl)aniline (1.00 g, 5.58 mmol) as starting material. Yield: 630 mg; ESI mass spectrum [M+H]+=223; Retention time HPLC: 0.91 min (Z018_S04).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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